![molecular formula C16H16N2O5 B5699908 N-(2,5-dimethoxyphenyl)-3-methyl-2-nitrobenzamide](/img/structure/B5699908.png)
N-(2,5-dimethoxyphenyl)-3-methyl-2-nitrobenzamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-3-methyl-2-nitrobenzamide is part of a class of compounds characterized by their benzamide structure, modified with nitro, methyl, and methoxy groups. This modification impacts their chemical behavior, reactivity, and physical properties, making them subjects of interest in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including nitration, methylation, and amide bond formation. For instance, Palmer et al. (1996) described the synthesis of a novel hypoxia-selective cytotoxin by displacement reactions followed by mesylation and mesylate displacement, demonstrating the complexity of synthesizing nitrobenzamide derivatives with specific functional groups (Palmer et al., 1996).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their chemical and physical properties. X-ray diffraction and DFT calculations are common methods for analyzing their structure. For example, Karabulut et al. (2014) used these methods to study N-3-hydroxyphenyl-4-methoxybenzamide, revealing the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of nitrobenzamides can include reduction, nitration, and substitution reactions. Palmer et al. (1995) explored the reductive chemistry of a nitrobenzamide derivative, uncovering its reduction pathway and identifying the most electron-affinic sites in the molecule (Palmer et al., 1995).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystallinity, are influenced by the molecular structure. Shtamburg et al. (2012) investigated N-chloro-N-methoxy-4-nitrobenzamide, focusing on its crystal structure to understand its properties (Shtamburg et al., 2012).
Chemical Properties Analysis
The presence of nitro, methoxy, and methyl groups significantly impacts the electron distribution, acidity, and overall reactivity of the benzamide core. Studies like those by Thakral et al. (2020) on benzamide derivatives highlight the role of substituents in modulating the compound's activity and interactions at the molecular level (Thakral et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For example, if it has promising properties as a drug, future research might focus on clinical trials. Alternatively, if it has interesting chemical properties, it might be studied further in the field of chemistry .
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-methyl-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-10-5-4-6-12(15(10)18(20)21)16(19)17-13-9-11(22-2)7-8-14(13)23-3/h4-9H,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFGDSSVTSTQFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)OC)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-3-methyl-2-nitrobenzamide |
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